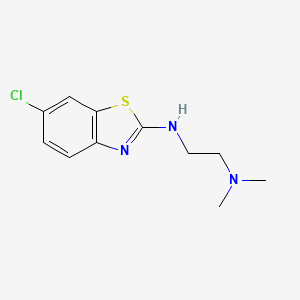

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKIXSHRWVIJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiazole Ring

The benzothiazole scaffold is typically synthesized by cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions. This reaction forms the 1,3-benzothiazole nucleus, which is the core structure for the target compound.

- The cyclization proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the heterocyclic ring.

- Acidic catalysts such as hydrochloric acid or polyphosphoric acid are commonly used to promote ring closure.

Chlorination at the 6-Position of Benzothiazole

Selective chlorination of the benzothiazole ring at the 6-position is achieved using chlorinating agents such as:

The chlorination is controlled to avoid over-substitution and to maintain the integrity of the heterocyclic system.

Alkylation with N,N-Dimethylethane-1,2-diamine

The final step involves nucleophilic substitution where the chlorinated benzothiazole intermediate is reacted with N,N-dimethylethane-1,2-diamine . This step forms the target compound by attaching the diamine moiety to the benzothiazole ring.

- The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic attack.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve reactants and promote the reaction.

- Reaction temperatures are maintained moderately (e.g., 50–100 °C) to optimize yield and minimize side reactions.

Alternative Preparation Route: Direct Amination of Haloalkyl Precursors

An alternative approach to synthesizing the diamine moiety involves the reaction of haloalkyl intermediates with dimethylamine, as supported by patent literature on related N,N-dialkylalkanediamines:

- Reaction of dihaloalkane (e.g., 1,2-dichloroethane) with dimethylamine under controlled conditions produces N,N-dimethylethane-1,2-diamine intermediates with high yield (80–85%) and manageable by-product formation.

- Controlling the residual haloalkane intermediate concentration is critical to suppress formation of cyclic and trialkylated by-products.

- The reaction is often performed in aqueous or mixed solvent systems, sometimes in the presence of metal catalysts (nickel or copper compounds) or under anhydrous conditions to improve selectivity and yield.

This method can be adapted to prepare the N,N-dimethylethane-1,2-diamine fragment prior to coupling with the benzothiazole derivative.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1. Benzothiazole ring formation | 2-Aminothiophenol + aldehyde/ketone | Acid catalyst (HCl, polyphosphoric acid), heat | Cyclization to form 1,3-benzothiazole nucleus |

| 2. Chlorination | Benzothiazole intermediate | Thionyl chloride or PCl5 | Selective chlorination at 6-position |

| 3. Alkylation | 6-chloro-benzothiazole + N,N-dimethylethane-1,2-diamine | Base (NaH, K2CO3), solvent (DMF, DMSO), 50–100 °C | Nucleophilic substitution forming final compound |

| Alternative: Diamine synthesis | Dihaloalkane + dimethylamine | Aqueous or anhydrous, possible metal catalyst, controlled temperature | High-yield preparation of N,N-dimethylethane-1,2-diamine |

Research Findings and Optimization Notes

- The alkylation step requires careful control of reaction conditions to minimize side reactions such as over-alkylation or polymerization.

- Purification typically involves distillation or chromatographic techniques to separate the desired product from cyclic diamines or trialkylated impurities.

- Yields reported for the overall process range from 70% to 85%, depending on the purity of starting materials and reaction optimization.

- The use of metal catalysts and anhydrous conditions can improve selectivity in the diamine synthesis step but may add complexity to the process.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amines.

Substitution: Substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine exhibit antimicrobial properties. Benzothiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Cancer Research

Benzothiazole derivatives are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies suggest that this compound could play a role in developing new anticancer agents .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential as a pesticide or herbicide. Benzothiazoles are known for their ability to disrupt biological processes in pests while being less harmful to non-target organisms. Research into its efficacy against specific agricultural pests could lead to safer and more effective pest control solutions .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength due to the presence of benzothiazole moieties .

Case Studies

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key Compounds :

Analysis :

Variations in the Diamine Side Chain

Key Compounds :

Analysis :

- Alkyl Substitution : Diethyl groups (vs. dimethyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Structural Insights

- Crystallography : Benzothiazole derivatives (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) form hydrogen-bonded dimers and π-stacking interactions, which stabilize crystal lattices. The chloro substituent in the target compound may disrupt such packing, altering melting points .

- Solubility : Methoxy-substituted analogues () likely exhibit higher solubility in polar solvents compared to chloro- or bromo-substituted derivatives due to increased polarity .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS No. 856792-57-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

- Molecular Formula : C11H14ClN3S

- Molecular Weight : 255.77 g/mol

- IUPAC Name : N'-(6-chlorobenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from similar structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 18 | |

| Compound B | E. coli | 15 | |

| N'-(6-chloro...) | S. aureus, E. coli | TBD | Current Study |

Anticancer Activity

Studies have shown that benzothiazole derivatives possess anticancer properties. Specifically, compounds that share structural features with this compound have demonstrated cytotoxic effects against various cancer cell lines .

Case Study: Cytotoxicity Against Leukemia Cells

A study investigated the cytotoxic effects of benzothiazole derivatives on leukemia cell lines (K562 and HEL). The results indicated that these compounds could induce apoptosis in cancer cells and disrupt the cell cycle .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | K562 | 10 | Apoptosis induction |

| Compound D | HEL | 12 | Cell cycle arrest |

| N'-(6-chloro...) | K562 | TBD | TBD |

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Schiff bases and their metal complexes have shown promise in inhibiting various enzymes such as alkaline phosphatase and others involved in metabolic pathways .

Table 3: Enzyme Inhibition Studies

Q & A

Q. What are the established synthetic routes for N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A validated protocol involves refluxing 6-chloro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives in ethanol with sodium acetate as a base. For example, similar derivatives (e.g., BT8, BT16) were synthesized by heating substrates (0.01 mol) in ethanol (30 mL) under reflux for 7 hours, followed by crystallization . Key parameters include:

- Solvent: Polar solvents (e.g., ethanol, acetonitrile) enhance solubility.

- Catalyst: Sodium acetate neutralizes byproducts (e.g., HBr).

- Temperature: Reflux (~78°C for ethanol) ensures kinetic control.

Purification involves recrystallization from ethanol or methanol, monitored by TLC (Rf values: 0.54–0.74 in acetonitrile:methanol 1:1) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C-Cl stretch at ~693 cm⁻¹, C=N at ~1641 cm⁻¹, NH at ~3520 cm⁻¹) .

- NMR: ¹H NMR (CDCl₃) reveals aromatic protons (δ 6.4–8.3 ppm) and NH signals (δ ~4.1 ppm). ¹³C NMR confirms sp² carbons in the benzothiazole ring .

- Mass Spectrometry: FABMS provides molecular ion peaks (e.g., m/z 536 for BT8) and fragmentation patterns .

- Elemental Analysis: Validates purity (e.g., C, H, N percentages within 0.1% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on reactivity or electronic properties?

Methodological Answer: Density Functional Theory (DFT) models the compound’s electronic structure and reaction pathways. For example:

- Basis Sets: B3LYP/6-311+G(d,p) predicts bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .

- Mechanistic Insights: Transition state analysis clarifies regioselectivity in substitution reactions (e.g., preferential attack at the benzothiazole C2 position) .

- Validation: Compare computed IR/NMR spectra with experimental data to resolve ambiguities (e.g., tautomerism or conformational isomers) .

Q. What experimental strategies address low yields or side-product formation during synthesis?

Methodological Answer:

- Factorial Design: Systematically vary parameters (e.g., solvent polarity, temperature, molar ratios) to identify optimal conditions. For example, a 2³ factorial design could test ethanol vs. DMF, 70°C vs. reflux, and 1:1 vs. 1:2 substrate ratios .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amine coupling.

- Byproduct Analysis: Use LC-MS or GC-MS to detect impurities (e.g., dimerization products) and adjust reaction stoichiometry .

Q. How can structural modifications enhance biological activity while retaining the benzothiazole core?

Methodological Answer:

- SAR Studies: Synthesize analogs with substituents at the benzothiazole 6-position (e.g., NO₂, OCH₃) or vary the diamine chain (e.g., cyclization, branching). For instance, BT18 (with a 4-nitrophenyl group) showed altered bioactivity due to enhanced electron-withdrawing effects .

- In Silico Docking: Use AutoDock or Schrödinger to predict binding affinity with target proteins (e.g., kinases or microbial enzymes) .

- In Vitro Assays: Test cytotoxicity (MTT assay), antimicrobial activity (MIC), or enzyme inhibition (IC₅₀) to prioritize analogs .

Q. How do crystallographic data resolve discrepancies between spectroscopic predictions and observed properties?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and packing interactions. For example:

- Hydrogen Bonding: In benzothiazole derivatives, intermolecular N–H⋯N bonds stabilize dimeric structures (e.g., bond distances ~2.8–3.0 Å) .

- Conformational Analysis: Compare experimental torsion angles (e.g., C–N–C–C dihedrals) with DFT-optimized geometries to validate computational models .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory: Explains electrophilic/nucleophilic behavior via HOMO-LUMO energy gaps .

- Marcus Theory: Models electron-transfer kinetics in redox reactions involving the benzothiazole moiety.

- Hammett Plots: Correlate substituent effects (σ values) with reaction rates for structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.